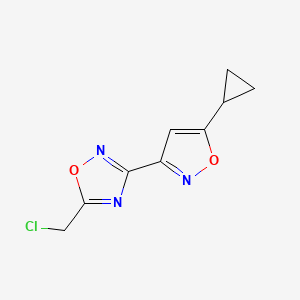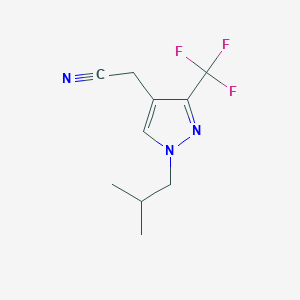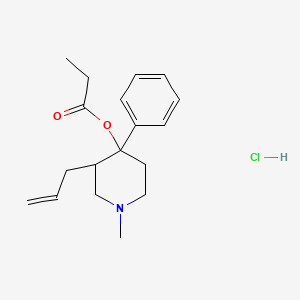
Imidazolidine, 2-pentafluoroethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidine, 2-pentafluoroethyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the broader class of imidazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the pentafluoroethyl group enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Imidazolidines are traditionally prepared by the condensation reaction of 1,2-diamines and aldehydes . For the synthesis of 2-pentafluoroethyl-imidazolidine, the reaction typically involves the use of pentafluoroethyl aldehyde and ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of imidazolidine derivatives often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can further improve the reaction rate and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazolidine, 2-pentafluoroethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range: 0-25°C.
Reduction: Lithium aluminum hydride; temperature range: -10-25°C.
Substitution: Sodium hydride, organolithium compounds; temperature range: -78-25°C.
Major Products Formed:
Oxidation: Imidazolidinones.
Reduction: Amines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Imidazolidine, 2-pentafluoroethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of imidazolidine, 2-pentafluoroethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the pentafluoroethyl group enhances its binding affinity and specificity towards certain enzymes and receptors . Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Imidazolidine: The parent compound, which lacks the pentafluoroethyl group, is less reactive and has different chemical properties.
Imidazolidin-2-one: A related compound that contains a carbonyl group, making it more prone to nucleophilic attack.
Imidazoline: A partially saturated derivative of imidazole, which has different pharmacological properties and applications.
Uniqueness: Imidazolidine, 2-pentafluoroethyl- stands out due to the presence of the pentafluoroethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specificity, such as in the development of pharmaceuticals and specialty chemicals .
Eigenschaften
CAS-Nummer |
28462-90-0 |
|---|---|
Molekularformel |
C5H7F5N2 |
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethyl)imidazolidine |
InChI |
InChI=1S/C5H7F5N2/c6-4(7,5(8,9)10)3-11-1-2-12-3/h3,11-12H,1-2H2 |
InChI-Schlüssel |
XXWNWAHFOVJIQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(N1)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)

![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)





![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)

![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)

